3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Description
3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H21F3N4OS and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.13881697 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Based on the structure and the known actions of similar compounds, it’s likely that it interacts with its targets (possibly dopamine and serotonin receptors) to modulate their activity .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to mood regulation, sleep, and appetite .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict a compound’s pharmacokinetic properties .
Result of Action
Based on the actions of similar compounds, it may have potential effects on mood, sleep, and appetite due to its possible role as a dopamine and serotonin antagonist .
Properties
IUPAC Name |
3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-3-2-4-14-15(12)22-17(27-14)24-9-7-23(8-10-24)13-5-6-25(16(13)26)11-18(19,20)21/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJRCFALMSVOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4CCN(C4=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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